Cas no 55306-08-6 (2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester)
![2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester structure](https://de.kuujia.com/scimg/cas/55306-08-6x500.png)
55306-08-6 structure
Produktname:2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester
2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester
- 2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-e
- phantomolin
- [(1S,2S,6R,7S,9Z,11S)-11-ethoxy-9,13-dimethyl-5-methylidene-4-oxo-3,14-dioxatricyclo[9.2.1.02,6]tetradeca-9,12-dien-7-yl] 2-methylprop-2-enoate
- CHEBI:8041
- 55306-08-6
- (3aR,4S,6Z,8S,11S,11aS)-8-ethoxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,11,11a-octahydro-8,11-epoxycyclodeca[b]furan-4-yl 2-methylprop-2-enoate
- C09527
- BRN 1663128
- CHEMBL1172884
- Q27107652
- 2-Propenoic acid, 2-methyl-, 8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxycyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4S*,6Z,8S*,11S*,11aS*))-
-
- Inchi: InChI=1S/C21H26O6/c1-7-24-21-9-12(4)8-15(25-19(22)11(2)3)16-14(6)20(23)26-18(16)17(27-21)13(5)10-21/h9-10,15-18H,2,6-8H2,1,3-5H3/b12-9-/t15-,16+,17-,18-,21-/m0/s1
- InChI-Schlüssel: YNGLXZUKGYZCFL-YUZMFRNZSA-N
- Lächelt: CCOC12C=C(CC(C3C(C(O1)C(=C2)C)OC(=O)C3=C)OC(=O)C(=C)C)C
Berechnete Eigenschaften
- Genaue Masse: 374.17298
- Monoisotopenmasse: 374.172939
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 5
- Komplexität: 761
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 71.1
Experimentelle Eigenschaften
- Dichte: 1.18
- Siedepunkt: 517.8°C at 760 mmHg
- Flammpunkt: 225.6°C
- Brechungsindex: 1.539
- PSA: 71.06
2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester Verwandte Literatur
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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